3-(Triphenylplumbyl)-1H-pyrazole
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Overview
Description
3-(Triphenylplumbyl)-1H-pyrazole is an organometallic compound that features a lead atom bonded to a pyrazole ring. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and materials science. The presence of the triphenylplumbyl group introduces significant steric and electronic effects, making it a valuable subject for research in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylplumbyl)-1H-pyrazole typically involves the reaction of triphenylplumbyl chloride with a pyrazole derivative. One common method includes the following steps:
Preparation of Triphenylplumbyl Chloride: Triphenylplumbyl chloride can be synthesized by reacting lead chloride with triphenylphosphine in the presence of a suitable solvent.
Formation of this compound: The triphenylplumbyl chloride is then reacted with a pyrazole derivative under controlled conditions, often in the presence of a base such as triethylamine, to yield the desired compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, scaling up the laboratory synthesis methods would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylplumbyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states using oxidizing agents.
Reduction: Reduction reactions can be carried out to convert the lead center to a lower oxidation state.
Substitution: The triphenylplumbyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while reduction could produce lead(II) derivatives.
Scientific Research Applications
3-(Triphenylplumbyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as a biological probe due to its unique structural properties.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Triphenylplumbyl)-1H-pyrazole involves its interaction with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. The electronic effects of the triphenylplumbyl group also play a significant role in its chemical behavior, affecting the pathways and outcomes of its reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Triphenylstannyl)-1H-pyrazole: Similar in structure but contains a tin atom instead of lead.
3-(Triphenylgermyl)-1H-pyrazole: Contains a germanium atom in place of lead.
3-(Triphenylsilyl)-1H-pyrazole: Features a silicon atom instead of lead.
Uniqueness
3-(Triphenylplumbyl)-1H-pyrazole is unique due to the presence of the lead atom, which imparts distinct electronic and steric properties compared to its tin, germanium, and silicon analogs
Properties
CAS No. |
51105-45-4 |
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Molecular Formula |
C21H18N2Pb |
Molecular Weight |
505 g/mol |
IUPAC Name |
triphenyl(1H-pyrazol-5-yl)plumbane |
InChI |
InChI=1S/3C6H5.C3H3N2.Pb/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-2H,(H,4,5); |
InChI Key |
UQHCYQRUUQBPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NN4 |
Origin of Product |
United States |
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